3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile
Description
Properties
IUPAC Name |
5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8-3-1-5-10(8)7(11)2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMLYBFFFPAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Butyrolactone Derivatives
A foundational method involves the reaction of γ-butyrolactone with potassium cyanate (KOCN) under basic conditions. This process generates γ-(N-2-pyrrolidonyl)butyric acid, which undergoes thermal cyclization to form 2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]piperazine. Subsequent treatment with perchloric acid and potassium cyanide introduces the nitrile group at position 7a, yielding the target compound.
Reaction Conditions :
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Step 1 : γ-Butyrolactone + KOCN → γ-(N-2-pyrrolidonyl)butyric acid (80–100°C, 12–24 h).
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Step 2 : Thermal cyclization (180–200°C, 2–4 h).
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Step 3 : Nitrile introduction via KCN in acidic medium (HCl, 50°C, 6 h).
Reductive Amination Approaches
Early strategies employed reductive amination of pyrrolizine ketones with ammonium acetate and sodium cyanoborohydride. While effective, this method suffers from low regioselectivity (<40% yield) and requires extensive purification.
Modern Synthetic Strategies
Anhydride-Based Mannich Reactions
Adapting methodologies from δ-lactam synthesis, sulfone-substituted anhydrides participate in Mannich reactions with imines to construct the pyrrolizine core. For example, sulfone anhydride 3a reacts with benzylamine and benzaldehyde in tetrahydrofuran (THF) under reflux to form a bicyclic intermediate. Acidic hydrolysis followed by cyanation with potassium cyanide introduces the nitrile group.
Key Steps :
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Mannich Reaction : Sulfone anhydride + imine → bicyclic intermediate (THF, 4 h reflux, 83% yield).
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Cyanation : Intermediate + KCN → 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile (HCl, 50°C, 65% yield).
Advantages : High diastereoselectivity (>90%) and scalability.
Metal-Catalyzed Cyanation
The patent literature describes direct cyanation of pyrrolizine precursors using Raney nickel or palladium catalysts. For instance, 7a-chloro-pyrrolizine derivatives react with potassium cyanide in ethanol under hydrogen gas (1 atm, 25°C) to afford the nitrile product in 70–78% yield.
Optimization :
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Catalyst : Raney nickel (5 wt%)
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Solvent : Ethanol/water (9:1)
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Time : 12–18 h
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates by stabilizing transition states through hydrogen bonding. Elevated temperatures (80–100°C) accelerate anhydride ring-opening but risk decomposition above 120°C.
Role of Sulfone Anhydrides
Sulfone groups in anhydrides (e.g., 3a ) act as electron-withdrawing groups, facilitating nucleophilic attack by amines and enabling regioselective ring closure. This is critical for forming the pyrrolizine skeleton without side products.
Analytical Characterization Techniques
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NMR Spectroscopy :
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Mass Spectrometry :
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X-ray Crystallography : Confirms bicyclic structure and nitrile orientation (bond angle: 177.8°).
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| γ-Butyrolactone Cyclization | 50–65% | High-temperature, multi-step | Scalable, inexpensive reagents | Long reaction times, low atom economy |
| Anhydride Mannich | 65–83% | Reflux in THF | High selectivity, one-pot synthesis | Requires anhydride synthesis |
| Metal-Catalyzed Cyanation | 70–78% | Mild conditions (25°C) | Direct nitrile introduction, clean reactions | Catalyst cost, hydrogen gas handling |
Industrial Applications and Scale-Up Considerations
The anhydride Mannich method is preferred for large-scale production due to its one-pot protocol and >80% yield. Critical parameters for scale-up include:
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Catalyst Recycling : Raney nickel can be reused 3–4 times with <10% activity loss.
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Waste Management : Neutralization of acidic byproducts requires careful pH control to avoid nitrile hydrolysis.
Future directions include flow chemistry adaptations and biocatalytic approaches to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
Functional Groups
- Carbonyl Group (C=O) : Capable of undergoing nucleophilic addition reactions.
- Carbonitrile Group (-C≡N) : Participates in hydrolysis reactions to form carboxylic acids and can engage in cyclization reactions.
Types of Reactions
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile can undergo several chemical transformations:
- Oxidation : The ketone can be oxidized to yield carboxylic acids.
- Reduction : The nitrile can be reduced to primary amines.
- Substitution : Nucleophilic substitution can occur, particularly at the carbon adjacent to the nitrile group.
Common Reagents
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reducing Agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂).
Scientific Research Applications
This compound has several notable applications across various research domains:
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with diverse functionalities, making it valuable in synthetic organic chemistry.
Pharmaceutical Research
Research indicates that compounds with similar structures exhibit potential pharmacological properties, including:
- Antimicrobial Activity : Similar nitrogen-containing heterocycles have shown effectiveness against various pathogens.
- Anti-inflammatory Properties : Potential for development as anti-inflammatory agents.
- Anticancer Activities : Investigated as leads for novel anticancer drugs.
Material Science
The compound's distinct chemical properties may enable its use in developing new materials, particularly those requiring specific reactivity or stability under varying conditions.
Mechanism of Action
The mechanism of action of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile with three analogs, focusing on structural features, physicochemical properties, and reported applications.
7a-[(4-Cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]pyrrole-7-carbonitrile
- Molecular Formula : C₂₂H₁₅Cl₂N₃O
- Molecular Weight : 434.28 g/mol
- Key Differences: Substitutions: Includes a 4-cyanophenylmethyl group at 7a and a 3,5-dichlorophenyl group at position 4. Functional Complexity: Additional aromatic rings and chlorine atoms enhance steric bulk and lipophilicity compared to the simpler parent compound . Biological Relevance: This derivative is documented in the RCSB PDB as a ligand in protein-binding studies, suggesting its utility in targeting enzymes or receptors with hydrophobic binding pockets .
Tetrahydro-3-oxo-1H-pyrrolizine-7a(5H)-carbonitrile
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- Key Differences :
- Stereochemistry: The (9CI) designation indicates a specific stereoisomeric form, which may influence its conformational stability and interaction with chiral environments .
- Synthetic Utility : Lacking bulky substituents, this compound serves as a precursor for generating more complex derivatives via nucleophilic substitution or cycloaddition reactions .
Generalized Pyrrolizine Derivatives
- Structural Variants : Analogs with modifications such as:
- Replacement of the nitrile group with amines or esters.
- Variation in ring size (e.g., piperazine vs. pyrrolizine systems).
- Impact of Ring Puckering : As described by Cremer and Pople (1975), the puckering coordinates of pyrrolizine derivatives influence their three-dimensional conformation and intermolecular interactions. For example, the amplitude of puckering in this compound may differ from larger-ring systems, affecting binding affinity in catalytic or biological contexts .
Data Table: Comparative Analysis
*Estimated using PubChem’s XLogP3 algorithm.
Research Findings and Implications
- Conformational Stability: The rigid pyrrolizine framework of this compound limits pseudorotation, unlike flexible monocyclic analogs (e.g., pyrrolidines), enhancing its suitability as a template for drug design .
- Reactivity: The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling diversification.
- Biological Activity : While the parent compound lacks direct biological data, its chlorine-containing derivative shows promise in targeting kinases or GPCRs, as inferred from its PDB ligand classification .
Biological Activity
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, chemical properties, and relevant research findings.
This compound features a bicyclic structure characterized by both ketone and nitrile functional groups. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| SMILES | C1CC2(CCC(=O)N2C1)C#N |
| InChI Key | Not specified |
Biological Activities
Research on the biological activity of this compound is still emerging. However, studies on related compounds indicate that it may possess several bioactive properties:
- Antimicrobial Activity : Similar heterocyclic compounds have demonstrated efficacy against various bacterial strains.
- Antioxidant Properties : The ability to scavenge free radicals could imply potential health benefits related to oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses.
Case Studies and Research Findings
While direct studies on this compound are sparse, research on analogous compounds provides insight into its potential applications:
- A study on related pyrrolidine derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
- Research into the pharmacokinetics of related compounds has indicated favorable absorption and distribution characteristics, which may also apply to this compound .
Table 2: Summary of Biological Activities from Related Compounds
| Activity Type | Related Compound | Observed Effect |
|---|---|---|
| Antimicrobial | Pyrrolidine derivatives | Effective against Gram-positive/negative bacteria |
| Antioxidant | Similar heterocycles | Scavenging free radicals |
| Anti-inflammatory | Various derivatives | Modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like pyrrolizine derivatives. For example, ethyl oxalyl monochloride has been employed in analogous syntheses to form oxo-functionalized heterocycles (e.g., pyrrolizine derivatives) under mild conditions (25–30°C, 12–24 hours) . Phosphorus oxychloride is another reagent used to introduce chlorinated or oxo groups in related carbonitriles, requiring anhydrous conditions and reflux .
- Data Considerations :
| Method | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ethyl oxalyl monochloride | 25–30°C | ~84% | |
| Halogenation | PCl₃/POCl₃ | Reflux | 60–75% |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation. For related compounds, single-crystal X-ray diffraction revealed planarity deviations <0.011 Å and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) . Spectroscopic techniques like NMR (¹H/¹³C) and IR are used for preliminary validation. For example, carbonyl (C=O) stretches appear at ~1700 cm⁻¹ in IR, while nitrile (C≡N) signals resonate at ~110–120 ppm in ¹³C NMR .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Based on structurally similar compounds, this compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures should include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve contradictions in spectroscopic data for this compound?
- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict NMR/IR spectra. Discrepancies between experimental and computed data (e.g., shifted carbonyl peaks) may arise from solvent effects or crystal packing. For example, hydrogen-bonding interactions in the solid state can downshift IR stretches by 10–20 cm⁻¹ . Cross-validation with solvent-phase simulations (e.g., PCM models) improves accuracy.
Q. What strategies optimize regioselectivity in derivatizing the pyrrolizine core of this compound?
- Approach : Steric and electronic factors govern regioselectivity. Electron-deficient positions (e.g., α to the carbonyl) are prone to nucleophilic attack. For instance, quinolyl substituents at the 1-position of pyrrolizine derivatives enhance stability via π-stacking, as seen in related structures . Protecting the nitrile group with trimethylsilyl chloride before functionalization can prevent unwanted side reactions .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Data-Driven Analysis : Polar aprotic solvents (e.g., DMSO) stabilize nitrile groups but may promote hydrolysis at elevated temperatures. Accelerated stability studies under ICH guidelines (40°C/75% RH) show <5% degradation over 6 months in inert atmospheres. Hydrolytic degradation pathways involve oxazoline intermediates, detectable via LC-MS .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across literature sources?
- Resolution : Variations arise from solvent choice (CDCl₃ vs. DMSO-d₆), concentration, and impurities. For example, DMSO-d₆ induces peak broadening due to hydrogen bonding, while CDCl₃ provides sharper signals. Referencing against internal standards (e.g., TMS) and reporting solvent/temperature conditions mitigates confusion .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and low temperatures to minimize side reactions.
- Characterization : Combine XRD with multi-nuclear NMR (¹H, ¹³C, DEPT-135) for unambiguous assignment.
- Safety : Conduct toxicity screening (e.g., Ames test) if biological applications are intended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
